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Compound Focus: Semaxinib

CAS No.: 204005-46-9

Cat. No.: S548161

Semaxanib Overview

The table below summarizes key information about Semaxanib (SU5416) from the search results.

Aspect Details
Drug Name Semaxanib (also known as SU5416) [1] [2]
Class Small molecule, lipophilic, non-selective Receptor Tyrosine Kinase (RTK) inhibitor

Primary Target

Other Targets

Core Structure

Key Mechanism

Development
Status

[11[3]
Vascular Endothelial Growth Factor Receptor (VEGFR-2) [4] [3]

Platelet-Derived Growth Factor Receptor (PDGFR) and fms-like tyrosine kinase-3
(FIt-3) [1]

Indolin-2-one derivative [1] [3]

Acts as an ATP-mimetic, binding to the ATP-binding pocket in the intracellular kinase
domain of VEGFR-2, preventing receptor autophosphorylation and downstream
signaling [3]

Clinical trials for various cancers (e.g., colorectal cancer, acute myeloid leukemia)
were discontinued due to inefficacy and other issues [4] [1] [2]
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Suggestions for Further Research

Since the requested computational comparison was not found, here are some suggestions for how you might

locate or build this information:

¢ Investigate Newer Analogues: The search results indicate that compounds like Sunitinib
(SU11248) were developed from the Semaxanib core structure [1]. Research on these successful,
later-generation drugs is more abundant and likely includes the computational binding studies and
validation data you're looking for.
e Consult Specialized Databases: You may find relevant data by searching specialized scientific
databases such as:
o RCSB PDB (Protein Data Bank): For any available crystal structures of kinase domains bound
to Semaxanib or similar inhibitors.
o Binding DB: For measured binding affinities and potential links to computational studies.
o PubMed Central (PMC): For research articles that specifically mention "molecular docking,"
"molecular dynamics," or "DFT" in the context of VEGFR2 inhibitors and indolinone derivatives.
¢ Focus on a Structural Workflow: A general computational workflow for validating a kinase inhibitor's
binding typically involves steps like target selection, structure preparation, molecular docking, and
molecular dynamics simulation, as shown in the diagram below.
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Start: Identify Target
(e.g., VEGFR-2 Kinase Domain)

;

1. Structure Preparation
- Obtain protein structure (e.g., from PDB)
- Clean structure, add hydrogens
- Assign protonation states

2. Ligand Preparation
- Obtain ligand structure (e.g., Semaxanib)
- Optimize geometry, assign charges

3. Molecular Docking
- Define binding site
- Perform docking simulations
- Score and rank poses

5. Molecular Dynamics
- Solvate system in water/ions
- Run MD simulation
- Analyze stability & binding free energy

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [semaxanib computational binding validation]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b548161#semaxanib-computational-

binding-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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